5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one
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Overview
Description
5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities and structural variety. Xanthones are aromatic oxygenated heterocyclic molecules with a dibenzo-γ-pirone scaffold. The compound’s molecular formula is C17H16O7, and it is characterized by the presence of hydroxy and methoxy groups on the xanthone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one typically involves the use of starting materials such as 1,3,6,7-tetramethoxyxanthone. The synthetic route may include steps like hydroxylation and methylation under specific reaction conditions. For instance, hydroxylation can be achieved using reagents like hydrogen peroxide or other oxidizing agents, while methylation can be performed using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the xanthone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of methoxy groups could yield various substituted xanthones .
Scientific Research Applications
5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex xanthone derivatives.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5,6-Tetramethoxy-9H-xanthen-9-one
- 1-Hydroxy-2,3,4,7-tetramethoxyxanthone
- 3,6-Dimethoxy-9H-xanthen-9-one
Uniqueness
5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one is unique due to the specific arrangement of hydroxy and methoxy groups on the xanthone core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
637350-85-7 |
---|---|
Molecular Formula |
C17H16O7 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
5-hydroxy-1,3,6,7-tetramethoxyxanthen-9-one |
InChI |
InChI=1S/C17H16O7/c1-20-8-5-10(21-2)13-11(6-8)24-16-9(14(13)18)7-12(22-3)17(23-4)15(16)19/h5-7,19H,1-4H3 |
InChI Key |
GKEHELAEOKIWGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=CC(=C(C(=C3O2)O)OC)OC |
Origin of Product |
United States |
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